2-methyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzamide
Description
2-methyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzamide is a benzamide derivative featuring a 2-methyl substituent on the benzoyl moiety and a 3-(2-oxopyrrolidin-1-yl)phenyl group attached to the amide nitrogen. The pyrrolidin-2-one (2-oxopyrrolidinyl) ring introduces a polar lactam moiety, which may enhance solubility and influence biological interactions. Characterization methods would likely include $ ^1H $/$ ^{13}C $ NMR, IR, HRMS, and X-ray crystallography to confirm structure and purity, as seen in related compounds .
Properties
IUPAC Name |
2-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-13-6-2-3-9-16(13)18(22)19-14-7-4-8-15(12-14)20-11-5-10-17(20)21/h2-4,6-9,12H,5,10-11H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGKJWLCRZUUKCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzamide typically involves the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the reaction of gamma-butyrolactone with ammonia or primary amines.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow synthesis techniques and the use of automated reactors to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the amide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Organic Synthesis
2-methyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzamide serves as a valuable building block in organic synthesis. Its structural characteristics allow for various functionalizations, making it suitable for the development of more complex molecules. This compound can be utilized in the synthesis of novel materials or catalysts due to its versatile reactivity.
Biological Research
The compound is being investigated for its potential pharmacological properties. Benzamide derivatives are known for exhibiting a range of biological activities, including:
- Anti-inflammatory Effects : Studies suggest that compounds with similar structures can inhibit inflammatory pathways, making them potential candidates for anti-inflammatory drugs.
- Analgesic Properties : Research indicates that certain benzamide derivatives may provide pain relief, which is crucial for developing new analgesics.
- Anticancer Activity : Preliminary studies have shown that this compound may interact with specific cancer cell lines, indicating potential use in cancer therapy.
Drug Discovery
The unique structure of this compound suggests interactions with various biological targets, making it a candidate for drug discovery programs. Its potential as a lead compound could pave the way for developing new therapeutic agents targeting diseases such as cancer or chronic pain conditions .
Case Studies
Several case studies have highlighted the efficacy of related compounds in clinical settings:
- A study focusing on the structure-activity relationship (SAR) of benzamide derivatives demonstrated that modifications at specific positions significantly enhanced their biological activity against cancer cells .
- Another investigation into similar compounds revealed promising results in preclinical models for inflammatory diseases, showcasing their potential therapeutic benefits .
Industrial Applications
In addition to its research applications, this compound may find uses in the industrial sector:
- It could be employed as an intermediate in the production of specialty chemicals or polymers.
- The compound's unique properties may allow it to function as a catalyst in various chemical reactions, enhancing efficiency and selectivity in industrial processes.
Mechanism of Action
The mechanism of action of 2-methyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Functional Differences
Mepronil (2-methyl-N-(3-isopropoxyphenyl)benzamide)
- Structure : Replaces the 2-oxopyrrolidinyl group with a 3-isopropoxy substituent.
- Application : A fungicide (ISO name: mepronil) used in agriculture, highlighting the role of lipophilic substituents in agrochemical activity .
- Key Contrast : The polar 2-oxopyrrolidinyl group in the target compound may shift applications from agrochemical to pharmaceutical contexts, as lactams are common in CNS-targeting drugs.
4-(4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)benzamide Derivatives
- Structure : Features fluorinated chromen-2-yl and pyrazolo-pyrimidine moieties (e.g., Example 53 in ).
- Application : Likely designed for kinase inhibition or anticancer activity due to heterocyclic complexity.
- Key Contrast : The target compound’s simpler pyrrolidone ring may prioritize metabolic stability over multi-target inhibition .
Antiviral Benzamides ()
- Structure : Incorporates azetidine, thiophene, or pyrrolidin-1-ylmethyl groups (e.g., Compounds 20 and 42).
- Application: Non-covalent SARS-CoV-2 PLpro inhibitors, demonstrating substituent-dependent antiviral efficacy.
Physicochemical and Spectroscopic Properties
- Solubility : The 2-oxopyrrolidinyl group’s polarity may improve aqueous solubility compared to mepronil’s isopropoxy group.
- Spectral Trends : Lactam carbonyls typically resonate at δ 165–175 ppm in $ ^{13}C $ NMR, distinguishing them from ester or ether substituents .
Biological Activity
Introduction
2-methyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzamide, with the CAS number 922950-35-4, is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.
Structure
The compound features a benzamide core substituted with a pyrrolidinone moiety. Its molecular formula is , and it exhibits structural characteristics that may influence its biological interactions.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Pyrrolidinone Ring : This can be achieved through reactions involving gamma-butyrolactone and ammonia or primary amines.
- Coupling with Benzamide : The pyrrolidinone derivative is coupled with a benzamide derivative using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) under controlled conditions.
The mechanism of action for this compound involves its interaction with specific molecular targets, including enzymes and receptors. This compound may modulate the activity of certain biological pathways, leading to various therapeutic effects.
Pharmacological Properties
Research indicates that this compound may possess several pharmacological properties:
- Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Analgesic Properties : Its structural similarity to known analgesics suggests potential pain-relief applications.
- Enzyme Inhibition : It has been studied for its ability to inhibit specific enzymes, which could be useful in drug development for diseases such as cancer and neurodegenerative disorders.
Case Studies and Research Findings
- In Vitro Studies : Various studies have demonstrated that derivatives similar to this compound exhibit significant inhibitory activity against ion channels such as Kv1.3, which is implicated in autoimmune diseases .
- Anticancer Activity : Research has indicated that related benzamide derivatives can inhibit cancer cell proliferation through mechanisms involving downregulation of key proteins like dihydrofolate reductase (DHFR), which is crucial in cancer therapy .
- Potential in Drug Design : The compound's structure allows it to serve as a pharmacophore in drug design, particularly in developing new therapies targeting specific biological pathways .
Data Table: Summary of Biological Activities
Q & A
Q. How should researchers integrate this compound into a broader theoretical framework (e.g., drug discovery pipelines)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
